Amoxicillin Diketopiperazine
Description
Fundamental Principles of Diketopiperazine Formation in Peptide Chemistry
Diketopiperazines (DKPs) are cyclic dipeptides, representing one of the simplest forms of peptide structures. wikipedia.org Their formation is a significant and often spontaneous reaction in peptide chemistry, driven by the inherent stability of the resulting six-membered ring. researchgate.net This intramolecular cyclization typically occurs at the N-terminus of a peptide chain. The process involves the nucleophilic attack of the N-terminal amino group on the amide carbonyl carbon of the second amino acid residue, leading to the cleavage of the first two amino acids as a DKP and leaving a truncated peptide chain. nih.gov
Several factors can influence the rate and likelihood of DKP formation. It is a particularly prevalent side reaction during solid-phase peptide synthesis (SPPS), especially when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. digitellinc.compeptide.com The presence of a proline residue at the second position of the peptide sequence is known to significantly increase the propensity for DKP formation due to the unique conformational constraints of its cyclic side chain. nih.govpeptide.comacs.org The reaction is also more common when synthesizing C-terminal acid peptides. researchgate.net The conditions used during synthesis, such as the choice of solvent and the presence of basic conditions (like residual piperidine (B6355638) from Fmoc deprotection), can also promote this cyclization. digitellinc.comacs.org
Overview of Amoxicillin (B794) Degradation Pathways and Key Transformation Products
Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation through various pathways, particularly in aqueous environments. researchgate.net The degradation process is influenced by factors such as pH, temperature, and the presence of other substances. mathewsopenaccess.comnih.govdovepress.com One of the primary degradation routes involves the hydrolysis of the β-lactam ring, a four-membered ring that is crucial for the antibiotic's activity. mdpi.com This initial hydrolysis step leads to the formation of amoxicilloic acid. researchgate.netdaneshyari.com
From amoxicilloic acid, several other transformation products can be formed. One of the major degradation products is amoxicillin diketopiperazine, specifically this compound-2',5'-dione. researchgate.netresearchgate.netdaneshyari.com This compound is formed through the intramolecular condensation of amoxicilloic acid, involving the loss of a water molecule. researchgate.net Other notable degradation products of amoxicillin include amoxicillin penilloic acid and 3-(4-hydroxyphenyl)pyrazinol. acs.org The specific degradation pathway and the relative abundance of these products can vary depending on the environmental conditions. For instance, the degradation of amoxicillin is significantly influenced by pH, with different product profiles observed under acidic, neutral, and alkaline conditions. nih.gov
The following table summarizes the key degradation products of amoxicillin:
| Degradation Product | Formation Pathway |
| Amoxicilloic Acid | Hydrolysis of the β-lactam ring of amoxicillin. researchgate.netdaneshyari.com |
| This compound-2',5'-dione | Intramolecular condensation of amoxicilloic acid. researchgate.net |
| Amoxicillin Penilloic Acid | Decarboxylation of amoxicilloic acid. mdpi.com |
| 3-(4-hydroxyphenyl)pyrazinol | Further transformation of amoxicillin degradation products. acs.org |
Academic Significance and Research Rationale for this compound Studies
The study of this compound holds considerable academic and practical importance. As a major and chemically stable degradation product of amoxicillin, its presence in various matrices is a key indicator of the parent drug's degradation. researchgate.nettandfonline.com Research into this compound is crucial for understanding the stability of amoxicillin formulations, as its formation signifies a loss of the active pharmaceutical ingredient. usp-pqm.org
Furthermore, the presence of amoxicillin and its degradation products, including this compound, in the environment is a significant concern. mdpi.com Monitoring for these compounds in wastewater and surface water is essential for assessing the extent of pharmaceutical pollution. tandfonline.comnih.gov Studies have confirmed the presence of this compound in wastewater treatment plant effluents, highlighting its persistence and the need to understand its environmental fate. tandfonline.com
From a chemical and analytical perspective, the characterization of this compound and other degradation products is vital for developing robust analytical methods to monitor amoxicillin's stability and its environmental presence. daneshyari.com Research has focused on identifying and quantifying these products using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netnih.gov The synthesis and stability testing of this compound have also been subjects of study to better understand its behavior and persistence. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14+/m0/s1 |
InChI Key |
IIZCCQJEPBWGJU-YXLKDIQASA-N |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |
Origin of Product |
United States |
Chemical Mechanisms and Kinetics of Amoxicillin Diketopiperazine Formation
Initial Hydrolytic Degradation of the Amoxicillin (B794) β-Lactam Ring
The degradation of amoxicillin is often initiated by the hydrolysis of its four-membered β-lactam ring, a structure that is inherently unstable and prone to cleavage. researchgate.net This initial step is a critical precursor to the formation of various degradation products, including amoxicillin diketopiperazine.
Formation of Amoxicillin Penicilloic Acid as an Intermediate
The primary product of the hydrolytic cleavage of the β-lactam ring is amoxicillin penicilloic acid. researchgate.net This process involves the attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its opening. mdpi.com The formation of amoxicillin penicilloic acid is a key intermediate step in the degradation pathway of amoxicillin. researchgate.netcsic.estaylorandfrancis.com Studies have shown that this hydrolysis can be influenced by factors such as pH and the presence of catalysts. researchgate.net For instance, both acidic and basic conditions can accelerate the hydrolysis of the β-lactam ring. researchgate.net
Subsequent Transformations to Related Penilloic Acid Derivatives
Following its formation, amoxicillin penicilloic acid can undergo further transformations. One notable pathway is the decarboxylation of the free carboxylic acid group, which leads to the formation of stereoisomeric compounds known as amoxicillin penilloic acid. mdpi.comresearchgate.net The formation of these derivatives represents another step in the complex degradation cascade of amoxicillin. researchgate.net
Intramolecular Cyclization and Dehydration Pathways
The transformation of amoxicillin degradation intermediates into the diketopiperazine structure involves a series of intramolecular reactions, primarily cyclization and dehydration.
Molecular Rearrangements Leading to the Diketopiperazine Ring System
The formation of the this compound ring system occurs through an intramolecular cyclization reaction. mdpi.comfrontiersin.orgnih.gov This process involves a nucleophilic attack by the amino group of the amoxicillin side chain on a carbonyl carbon, leading to the formation of a stable, six-membered diketopiperazine ring. frontiersin.orgnih.gov This intramolecular rearrangement is a key step in the formation of this compound, a known metabolite of amoxicillin. frontiersin.orgnih.govchemicalbook.com Thiol-containing compounds have been shown to catalyze this internal rearrangement. frontiersin.orgnih.gov The process is dependent on the presence of an amino group in the lateral chain of the antibiotic. frontiersin.orgnih.gov
Stereochemical Considerations in Diketopiperazine Formation, Including Diastereomeric Mixtures
The formation of this compound results in a mixture of diastereomers. chemicalbook.comusp-pqm.orglookchem.comchemical-suppliers.euchemicalbook.comresearchgate.net This is due to the stereochemistry of the original amoxicillin molecule and the potential for epimerization during the degradation process. The resulting product is often referred to as this compound (mixture of diastereomers). chemicalbook.comlookchem.comchemical-suppliers.euchemicalbook.comresearchgate.net The stereochemistry of diketopiperazines can significantly influence their biological activity. nih.govbohrium.com Studies have shown that the (2R)-piperazine-2',5'-dione epimer can readily convert to the (2S)-epimer in acidic solutions. researchgate.net
Influence of Environmental and Chemical Parameters on Formation Kinetics
The rate of this compound formation is significantly influenced by various environmental and chemical factors. The degradation of amoxicillin, and consequently the formation of its byproducts, generally follows pseudo-first-order kinetics. nih.govwiley.com
Key parameters affecting the degradation kinetics include:
pH: The stability of amoxicillin is highly pH-dependent. researchgate.netnih.gov Degradation is catalyzed by both specific acid and specific base conditions. nih.gov The rate of degradation is generally higher in alkaline conditions compared to acidic or neutral pH. researchgate.net For instance, the half-life of amoxicillin is significantly shorter at pH 11 compared to pH 3 or 7.
Temperature: An increase in temperature generally leads to a higher rate of amoxicillin degradation. wiley.comespublisher.commdpi.com The degradation kinetics have been shown to follow the Arrhenius equation, allowing for the calculation of the activation energy of the reaction. wiley.com
Presence of Other Substances: The presence of certain ions and molecules can catalyze the degradation process. Thiol-containing compounds, such as dithiothreitol (B142953) and glutathione (B108866), have been shown to catalyze the cyclization reaction leading to diketopiperazine formation. frontiersin.orgnih.gov
The following interactive table summarizes the effect of pH and temperature on the degradation rate of amoxicillin based on literature data.
Role of pH in Reaction Progression and Product Distribution
The pH of the aqueous environment plays a crucial role in the degradation of amoxicillin and the subsequent formation of this compound. The rate of hydrolysis of the β-lactam ring in amoxicillin is highly pH-dependent.
Under acidic conditions, the degradation of amoxicillin begins with the hydrolysis of the strained four-membered β-lactam ring, which yields amoxicillin penicilloic acid. mdpi.comresearchgate.net This intermediate can then undergo further reactions. One of the primary pathways is an intramolecular condensation reaction involving the loss of a water molecule, which leads to the formation of the more stable six-membered ring of this compound. mdpi.comnih.gov
In neutral and alkaline conditions, the formation of this compound is also a prominent degradation pathway. For instance, in ammonia (B1221849) water with a pH of 10, amoxicillin readily degrades to form a diastereomeric mixture of this compound. researchgate.net Studies conducted at pH 3, 7, and 11 have shown that both the rate of hydrolysis and the pattern of transformation products are strongly dependent on the pH. At a neutral pH of 7, amoxicillin penicilloic acid, amoxicillin 2',5'-diketopiperazine, and amoxicillin penilloic acid are among the identified transformation products.
The stability of amoxicillin and its degradation products, including the diketopiperazine derivative, varies significantly with pH. Laboratory experiments have demonstrated that amoxicillin penicilloic acid, a precursor to the diketopiperazine, is not stable at neutral pH and transforms into numerous other products over time. This highlights the dynamic nature of amoxicillin degradation and the influence of pH on the distribution of its various byproducts.
Table 1: Effect of pH on Amoxicillin Degradation Products
| pH Condition | Primary Degradation Products Identified | Reference |
| Acidic (e.g., pH 3) | Amoxicillin Penicilloic Acid, this compound | mdpi.comresearchgate.net |
| Neutral (e.g., pH 7) | Amoxicillin Penicilloic Acid, Amoxicillin 2',5'-Diketopiperazine, Amoxicillin Penilloic Acid | nih.gov |
| Alkaline (e.g., pH 10, 11) | This compound (diastereomeric mixture) | researchgate.net |
Catalytic Effects of Thiol-Containing Compounds on Cyclization
Thiol-containing compounds have been shown to have a significant catalytic effect on the intramolecular cyclization of amoxicillin to form this compound. nih.govbiorxiv.orgresearchgate.net This catalytic process involves a nucleophilic attack by the thiol group on the β-lactam ring of the amoxicillin molecule. nih.govbiorxiv.orgresearchgate.net
This initial attack is followed by an internal rearrangement that results in the formation of this compound. nih.govbiorxiv.orgresearchgate.net This transformation is notable because it is a catalytic process, meaning that the thiol-containing compound can facilitate the conversion of multiple amoxicillin molecules. nih.govbiorxiv.org
Several biologically and pharmacologically relevant thiol-containing compounds have been demonstrated to induce this cyclization, including:
Dithiothreitol (DTT) nih.govbiorxiv.org
N-acetyl-L-cysteine nih.govbiorxiv.org
Glutathione nih.govbiorxiv.org
Interestingly, this catalytic effect is dependent on the presence of an amino group in the side chain of the penicillin antibiotic. nih.govnih.gov Consequently, it is observed with aminopenicillins like amoxicillin and ampicillin (B1664943), but not with other β-lactam antibiotics such as benzylpenicillin or cefaclor. nih.govnih.gov While L-cysteine also interacts with amoxicillin, it primarily leads to the formation of the amoxicilloyl amide rather than the diketopiperazine. nih.govnih.gov
The catalytic conversion of amoxicillin to its diketopiperazine form by thiols can be quantitative. nih.govbiorxiv.org For example, when amoxicillin is incubated with DTT, the conversion to this compound can be complete. nih.govbiorxiv.org This reaction has been monitored using techniques such as ATR-FTIR spectroscopy, which shows the disappearance of the characteristic C=O stretching band of the β-lactam ring, confirming its cleavage and the formation of the diketopiperazine. nih.gov
Table 2: Thiol-Containing Compounds and their Effect on Amoxicillin Cyclization
| Thiol-Containing Compound | Observed Effect | Reference |
| Dithiothreitol (DTT) | Catalyzes quantitative conversion to this compound. | nih.govbiorxiv.org |
| N-acetyl-L-cysteine | Promotes the formation of this compound. | nih.govbiorxiv.org |
| Glutathione | Effectively induces the cyclization of amoxicillin. | nih.govbiorxiv.org |
| L-cysteine | Primarily forms the amoxicilloyl amide. | nih.govnih.gov |
Photolytic Contributions to Amoxicillin Degradation and Diketopiperazine Production
Photolysis, the degradation of molecules by light, is an important abiotic process that contributes to the transformation of amoxicillin in the environment. nih.gov While amoxicillin is relatively stable to photolytic transformation at wavelengths above 300 nm, its degradation can be significantly influenced by the presence of photosensitizers and photocatalysts. nih.gov
Direct photolysis of amoxicillin in water is generally slow because its light absorption profile does not significantly overlap with the near-UV/visible irradiation that typically reaches aqueous environments. nih.gov However, under certain conditions, photolytic degradation does occur and can lead to the formation of various byproducts, including this compound. nih.govnih.gov
The photocatalytic degradation of amoxicillin, often facilitated by semiconductor materials like titanium dioxide (TiO2), has been shown to be an effective method for its removal from water. nih.gov In such systems, mass spectrometry analysis has confirmed the presence of amoxicillin degradants, including penicilloic acids and diketopiperazine. nih.gov The formation of this compound in these processes typically follows the initial hydrolysis of the β-lactam ring to form amoxicillin penicilloic acid, which then undergoes intramolecular cyclization. nih.gov
The intensity of the light source also plays a role in the degradation pathways and product distribution. mdpi.com Studies using high-intensity light have demonstrated the formation of various amoxicillin degradation products, highlighting that the specific byproducts formed can be influenced by the irradiation conditions. mdpi.com
Table 3: Photolytic Degradation of Amoxicillin
| Condition | Key Findings | Reference |
| Direct Photolysis (>300 nm) | Relatively slow degradation. | nih.gov |
| Photocatalysis (e.g., with TiO2) | Effective degradation; formation of penicilloic acids and diketopiperazine confirmed. | nih.gov |
| High-Intensity Light | Formation of various degradation products, with the specific products influenced by irradiation conditions. | mdpi.com |
Mineralogical Impacts on Degradation Pathways and Product Yields
The presence of minerals in the environment can significantly impact the degradation pathways of amoxicillin and the yield of its transformation products, including this compound. mdpi.comnih.gov Minerals can act as catalysts or adsorbents, altering the rate and course of degradation reactions. mdpi.com
Studies have investigated the role of common environmental minerals such as anatase (a form of TiO2) and kaolinite (B1170537) on amoxicillin degradation. mdpi.comnih.gov These studies have revealed that the influence of minerals is complex and can vary depending on the specific mineral and the presence of light. mdpi.comnih.gov
Anatase, a semiconductor mineral with photocatalytic activity, has been shown to increase the degradation rate of amoxicillin, particularly in the presence of light. mdpi.comnih.gov Interestingly, anatase also enhances degradation in the dark compared to control conditions without the mineral. mdpi.comnih.gov Under irradiated conditions, anatase facilitates a different degradation pathway for amoxicillin that is not observed in its absence or in the presence of kaolinite. mdpi.com However, under non-irradiated (dark) conditions, while anatase promotes the formation of several degradation products, it does not appear to facilitate the cyclization of amoxicillin penicilloic acid to form this compound. mdpi.comnih.gov
In contrast, kaolinite has been observed to diminish the degradation of amoxicillin under irradiation. mdpi.comnih.gov It also appears to inhibit the cyclization reaction that forms this compound from its precursor, amoxicillin penicilloic acid. mdpi.com The presence of kaolinite can limit light penetration into the solution, which may contribute to the formation of fewer transformation products. mdpi.com
The co-suspension of amoxicillin with magnesium oxide (MgO) has also been shown to partially degrade the antibiotic to amoxicilloic acid and this compound. The extent of this degradation increases with longer soaking times.
These findings underscore that the formation of amoxicillin degradation products is mineralogy-controlled. mdpi.comnih.gov The specific mineral surfaces available in the environment can lead to different degradation pathways and product yields. mdpi.com
Table 4: Influence of Minerals on Amoxicillin Degradation
| Mineral | Effect on Amoxicillin Degradation | Formation of this compound | Reference |
| Anatase (TiO2) | Increases degradation rate, especially with light. Also enhances degradation in the dark. | Does not facilitate its formation in the dark. | mdpi.comnih.govnih.gov |
| Kaolinite | Diminishes degradation under irradiation. | Inhibits its formation. | mdpi.comnih.gov |
| Magnesium Oxide (MgO) | Partial degradation of amoxicillin. | Facilitates its formation. |
Enzymatic Degradation Processes Yielding Diketopiperazines
Enzymatic degradation is a significant pathway for the transformation of amoxicillin, and certain enzymatic processes can lead to the formation of this compound. Enzymes, particularly those from microorganisms, can catalyze the hydrolysis of the β-lactam ring of amoxicillin, a key step in its degradation.
One of the primary enzymatic degradation products of amoxicillin is amoxicillin penicilloic acid, which is formed through the cleavage of the β-lactam ring. researchgate.net This intermediate can then undergo a non-enzymatic intramolecular rearrangement, involving the loss of a water molecule, to form the more stable this compound. researchgate.net
Studies have explored the use of enzymes like peroxidase for the degradation of amoxicillin. researchgate.netbrjac.com.br In the presence of hydrogen peroxide, peroxidase has been shown to achieve significant degradation of amoxicillin. researchgate.netbrjac.com.br Analysis of the byproducts from such enzymatic treatments has identified compounds originating from amoxicillin, consistent with the formation of diketopiperazine from a penicilloic acid intermediate. researchgate.net
Stability and Subsequent Transformation Products of Amoxicillin Diketopiperazine
Intrinsic Chemical Stability of the Amoxicillin (B794) Diketopiperazine Moiety
Amoxicillin diketopiperazine is generally regarded as a chemically stable transformation product of amoxicillin, particularly when compared to intermediate degradants like amoxicilloic acid. researchgate.netnih.gov The formation of this compound involves the hydrolysis of the β-lactam ring in amoxicillin to form amoxicilloic acid, which then undergoes a rapid intramolecular cyclization. researchgate.netmdpi.com This process results in a more stable six-membered diketopiperazine ring, which replaces the strained four-membered β-lactam ring. mdpi.comnih.gov
The intrinsic stability of the diketopiperazine structure is significant. Studies have shown that once formed, this compound can persist. For instance, in groundwater samples where various amoxicillin degradation products were monitored, only amoxicillin 2',5'-diketopiperazine was detected, suggesting greater persistence in that specific aquatic environment. nih.gov
A dedicated stability analysis of synthesized this compound-2,5-dione (referred to as DIKETO) provided quantitative evidence of its stability. researchgate.net The study, conducted over several months, demonstrated minimal degradation under controlled temperature conditions. researchgate.net After 194 days of incubation, the concentration of the compound decreased by only 0.34% at 25°C and 0.69% at 40°C. researchgate.net Based on this degradation rate, the calculated shelf life for the compound was determined to be substantial, highlighting its chemical robustness. researchgate.net This inherent stability can lead to its accumulation in various environments. researchgate.net
Table 1: Stability of this compound-2,5-dione Under Different Temperature Conditions
| Incubation Temperature | Concentration Decrease (after 194 days) | Calculated Shelf Life |
|---|---|---|
| 25°C | 0.34% | 21.4 years |
| 40°C | 0.69% | 9.5 years |
Data sourced from a stability analysis of amoxicillin metabolites. researchgate.net
Degradation Kinetics and Pathways of Formed this compound
While the this compound moiety is intrinsically stable, it is not entirely inert and can undergo further degradation, particularly in aqueous environments over extended periods. The rate and pattern of its degradation are influenced by environmental conditions such as pH. nih.gov
Laboratory experiments have shown that at a neutral pH of 7, this compound is not stable indefinitely. nih.gov Over a period of three to four weeks, it was observed to transform into a multitude of subsequent, previously unknown transformation products. nih.govresearchgate.net This indicates that despite its relative stability compared to its precursors, it serves as an intermediate in a longer degradation chain. nih.gov
The degradation of amoxicillin and its products, including diketopiperazine, can often be modeled using pseudo-first-order kinetics to determine decay rates and half-lives under specific conditions. nih.gov However, the degradation of this compound itself is a complex process that can lead to a large number of downstream products, making their detection in environmental samples challenging due to their slow formation kinetics and resulting low concentrations. nih.govresearchgate.net
The primary degradation pathway for amoxicillin itself begins with the hydrolysis of the β-lactam ring to yield amoxicillin penicilloic acid. mdpi.comnih.gov This intermediate then rapidly cyclizes, losing a water molecule, to form the more stable this compound. mdpi.comresearchgate.net It is this formed diketopiperazine that then undergoes its own slower, subsequent degradation into further transformation products. nih.gov
Characterization of Downstream Transformation Products from this compound
The characterization of this compound and its subsequent transformation products is essential for a complete understanding of the amoxicillin degradation cascade. The primary compound, this compound, has been synthesized and characterized using various spectroscopic methods. globalresearchonline.net
Table 2: Spectroscopic Data for the Characterization of this compound
| Analytical Method | Observed Data |
|---|---|
| FTIR (cm⁻¹) | 3420, 3200-2900, 1735, 1660, 1610, 1595, 1518, 1450, 1270, 1195, 830 |
| ¹H NMR (δ ppm) | 1.25 (s, 3H), 1.60 (s, 3H), 3.62 (s, 1H), 3.81 (s, 1H), 4.88 (s, 1H), 5.121-5.128 (d, 1H), 6.74-6.76 (d, 2H), 7.11-7.13 (d, 2H), 7.44 (s, 1H), 8.47 (s, 1H), 9.25 (s, 1H) |
| Mass Spectrum (m/z) | 393 (M+) |
Data from the synthesis and characterization of potential impurities in Amoxicillin. globalresearchonline.net
Research into the hydrolysis of amoxicillin at neutral pH revealed that this compound (termed TP 2 in the study), along with amoxicillin penicilloic acid (TP 1) and amoxicillin penilloic acid (TP 3), were not stable end-products. nih.gov They transformed into 23 yet-unknown transformation products over several weeks. nih.gov While most of these downstream products remain unidentified, seven were tentatively identified based on their product ion spectra and, where possible, confirmed with reference standards. nih.govresearchgate.net
Identified downstream transformation products from the degradation of this compound and other primary TPs include:
Penicillamine disulfide nih.gov
2-[amino(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid nih.gov
Dehydrocarboxylated amoxicillin penilloic acid nih.gov
The identification of these further breakdown products underscores the complexity of the degradation pathway and highlights that the formation of this compound is a significant but not final step in the environmental transformation of amoxicillin. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques for Isolation and Analysis
Chromatographic techniques are fundamental in separating amoxicillin (B794) diketopiperazine from amoxicillin and other related substances, a crucial step for accurate quantification and identification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone for the analysis of amoxicillin and its impurities, including amoxicillin diketopiperazine. researchgate.netakjournals.comwisdomlib.orgcore.ac.uk The development of robust RP-HPLC methods involves the careful optimization of several parameters to achieve adequate separation.
Key to the separation is the choice of the stationary phase, with C8 and C18 columns being commonly employed. akjournals.commdpi.comresearchgate.netsphinxsai.com For instance, studies have demonstrated good separation of amoxicillin-related substances on C8 columns. akjournals.com The mobile phase composition is another critical factor. A typical mobile phase consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). akjournals.comsphinxsai.com The pH of the buffer is crucial for controlling the ionization state of the analytes and thus their retention. For example, a mobile phase of 0.05 M potassium dihydrogen orthophosphate buffer (pH 5.0) and acetonitrile has been used to achieve selectivity. akjournals.com Gradient elution, where the proportion of the organic modifier is varied during the analysis, is often necessary to resolve complex mixtures of amoxicillin and its degradation products. akjournals.comresearchgate.net
Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is specific, precise, linear, and robust. researchgate.netakjournals.com Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are conducted to demonstrate the stability-indicating nature of the method, ensuring that all degradation products, including this compound, are well-separated from the parent drug. researchgate.netwisdomlib.org
Table 1: Exemplary RP-HPLC Method Parameters for Amoxicillin and Related Substances
| Parameter | Condition | Reference |
| Column | C8 or C18 | akjournals.comsphinxsai.com |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Orthophosphate (pH 5.0) | akjournals.com |
| Mobile Phase B | Acetonitrile | akjournals.com |
| Elution | Linear Gradient | akjournals.com |
| Flow Rate | 1.0 - 2.0 mL/min | akjournals.comnih.gov |
| Detection | UV at 230 nm | akjournals.com |
| Column Temperature | 40°C | akjournals.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity, making it a powerful tool for analyzing amoxicillin and its metabolites. mdpi.comnih.govresearchgate.netdntb.gov.ua UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to improved separation efficiency.
In the context of this compound analysis, UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and specific quantification in complex biological matrices like plasma, urine, and tissue samples. mdpi.comnih.govmdpi.com For example, a UPLC-MS/MS method has been developed to determine the levels of amoxicillin, amoxicilloic acid, and this compound in rat tissues. mdpi.comnih.gov The chromatographic separation is typically achieved on a reversed-phase column with a gradient elution using a mobile phase containing formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization for MS detection. mdpi.commdpi.com
The enhanced resolution of UPLC is particularly beneficial as amoxicillin and this compound are isomers, possessing the same molecular weight, which can make them challenging to distinguish by mass spectrometry alone. mdpi.com UPLC can effectively separate these isomers based on their different retention times, allowing for their individual quantification. mdpi.com
Solid-Phase Extraction (SPE) for Sample Preparation in Complex Matrices
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction, cleanup, and preconcentration of analytes from complex matrices such as environmental water, wastewater, and biological fluids. nih.govresearchgate.netresearchgate.netchromatographyonline.com This is particularly important for the analysis of amoxicillin and its degradation products, which are often present at low concentrations. researchgate.net
Various SPE sorbents can be employed, with the choice depending on the properties of the analyte and the matrix. For the extraction of relatively polar compounds like amoxicillin and this compound, hydrophilic-lipophilic balanced (HLB) cartridges are often effective. ulisboa.ptresearchgate.net These cartridges can retain a broad range of compounds and have been successfully used to extract antibiotics from river water samples. researchgate.net Reversed-phase C18 cartridges are also commonly used. researchgate.net
The SPE process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes of interest with a suitable solvent, such as methanol or acetonitrile. researchgate.netulisboa.pt Online SPE systems, which directly couple the extraction process to the liquid chromatography system, offer automation, reduced sample handling, and increased sensitivity for the rapid detection of antibiotics in water samples. nih.gov
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both structural information for unequivocal identification and high sensitivity for quantification.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) Approaches
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amoxicillin and its degradation products, allowing them to be ionized directly from a liquid phase into the gas phase with minimal fragmentation. magtechjournal.comnih.govresearchgate.netnih.gov ESI is typically operated in positive ion mode for the analysis of these compounds, often detecting the protonated molecule [M+H]⁺. magtechjournal.comnih.govresearchgate.net
Tandem mass spectrometry (MS/MS) adds another layer of specificity and is crucial for the definitive identification and quantification of this compound, especially in complex matrices. nih.govnih.govnih.gov In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions. acs.org This fragmentation pattern serves as a structural fingerprint for the compound.
For this compound, which has the same molecular weight as amoxicillin (m/z 366), MS/MS is essential for differentiation. nih.gov While both compounds may produce a precursor ion at m/z 366, their fragmentation patterns will differ, allowing for their unambiguous identification. mdpi.comsemanticscholar.org Common fragment ions reported for this compound include m/z 207 and m/z 160, which are often used as qualitative and quantitative ions, respectively, in multiple reaction monitoring (MRM) methods for targeted quantification. mdpi.comsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. acs.orgub.edu This capability is invaluable for the identification of unknown compounds and the confirmation of elemental compositions. acs.org
In the study of amoxicillin degradation, HRMS can be used to determine the precise molecular mass of degradation products, including this compound. acs.org This accurate mass data allows for the calculation of the elemental formula of the molecule, which is a critical piece of information for its structural elucidation. acs.org
Furthermore, HRMS plays a significant role in mechanistic studies of degradation pathways. By accurately identifying the various intermediates and final products formed under different stress conditions, researchers can piece together the chemical transformations that amoxicillin undergoes. acs.org The combination of liquid chromatography with HRMS (LC-HRMS) allows for the separation and identification of a wide range of degradation products in a single analysis, providing a comprehensive profile of the degradation process. researchgate.netacs.org
Table 2: Key Mass Spectrometric Data for this compound
| Parameter | Value/Ion (m/z) | Reference |
| Ionization Mode | ESI Positive | magtechjournal.comnih.govresearchgate.net |
| Precursor Ion [M+H]⁺ | 366.1118 | mdpi.comsemanticscholar.org |
| Key MS/MS Fragment Ions | 207, 160, 114 | mdpi.comsemanticscholar.org |
| Quantitative Ion (MRM) | 160 | mdpi.comsemanticscholar.org |
| Qualitative Ion (MRM) | 207 | mdpi.comsemanticscholar.org |
Targeted vs. Untargeted Metabolomics Approaches for Degradation Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the degradation of amoxicillin. Both targeted and untargeted approaches offer distinct advantages in profiling the formation of this compound.
Targeted metabolomics is a hypothesis-driven approach that focuses on the quantification of a predefined set of known metabolites. metabolon.com This method offers high sensitivity and precision, making it ideal for validating specific metabolic pathways or quantifying known degradation products like this compound. metabolon.com By using isotopically labeled internal standards, targeted analysis can achieve absolute quantification, providing precise concentration measurements of the compound in various matrices. metabolon.com This approach is particularly useful when the primary goal is to monitor the concentration of this compound over time or under different conditions.
Untargeted metabolomics , in contrast, aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including those that are unknown. metabolon.comresearchgate.net This discovery-driven approach is invaluable for identifying novel degradation products and understanding the broader metabolic impact of amoxicillin degradation. researchgate.netnih.gov While typically providing relative quantification, untargeted metabolomics can reveal unexpected pathways and biomarkers associated with the degradation process. researchgate.netnih.gov For instance, an untargeted analysis could identify other minor degradation products formed alongside this compound, offering a more complete picture of the degradation cascade. nih.gov
The choice between targeted and untargeted metabolomics depends on the research question. For quantitative analysis of this compound and its primary known metabolites, a targeted approach is superior. nih.govresearchgate.netnih.gov For a broader, exploratory investigation of the entire degradation profile of amoxicillin, an untargeted approach is more appropriate. nih.gov Hybrid methods that combine the broad screening of untargeted analysis with the quantitative power of targeted analysis are also emerging as a powerful strategy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. springernature.comnih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic structure of this compound. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, providing clues about the types of functional groups present.
In the ¹H NMR spectrum of this compound, specific signals can be assigned to the various protons in the molecule. For example, studies have reported the disappearance of the characteristic doublet signals for the β-lactam ring protons (H-5 and H-6) of amoxicillin and the appearance of new signals corresponding to the diketopiperazine ring protons. nih.gov The ¹H NMR signals for this compound in D₂O have been reported as follows: δ 7.18 (d, 2H), 6.83 (d, 2H), 5.19 (s, 1H), 5.16 (d, 1H), 4.02 (d, 1H), 3.37 (s, 1H), 1.52 (s, 3H), and 1.15 (s, 3H). nih.govbiorxiv.org
¹³C NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms in the diketopiperazine ring and the side chain confirm the rearrangement of the amoxicillin structure. nih.gov The combination of ¹H and ¹³C NMR data allows for a comprehensive initial assessment of the molecular structure.
¹H NMR Chemical Shifts for this compound in D₂O
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 7.18 | d | 2H | Aromatic | nih.gov, biorxiv.org |
| 6.83 | d | 2H | Aromatic | nih.gov, biorxiv.org |
| 5.19 | s | 1H | CHPh | nih.gov, biorxiv.org |
| 5.16 | d | 1H | H-6 | nih.gov, biorxiv.org |
| 4.02 | d | 1H | H-5 | nih.gov, biorxiv.org |
| 3.37 | s | 1H | H-3 | nih.gov, biorxiv.org |
| 1.52 | s | 3H | CH₃ | nih.gov, biorxiv.org |
This table is interactive. Click on the headers to sort the data.
While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between them, thus confirming the complete molecular structure. nih.govbiorxiv.org
Correlation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. biorxiv.orgresearchgate.net This is crucial for tracing out the spin systems within the diketopiperazine and thiazolidine (B150603) rings.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). biorxiv.orgmdpi.com This allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). biorxiv.orgmdpi.com This technique is particularly powerful for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), which are not observed in HSQC spectra. For example, HMBC correlations can definitively link the side chain to the diketopiperazine ring. biorxiv.org
Together, these 2D NMR experiments provide a detailed map of the molecular structure of this compound, confirming the intramolecular cyclization of amoxicillin. nih.govresearchgate.net
Proton (1H) and Carbon (13C) NMR for Chemical Shift Analysis
Other Spectroscopic and Complementary Techniques
In addition to NMR, other spectroscopic techniques provide valuable and often complementary information for the characterization of this compound.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. globalresearchonline.net A key diagnostic feature in the formation of this compound is the disappearance of the characteristic stretching band of the β-lactam carbonyl group, which is typically observed at a high frequency (around 1780 cm⁻¹) in the FTIR spectrum of amoxicillin. nih.gov The formation of the diketopiperazine ring results in the appearance of new amide carbonyl absorption bands at lower frequencies. researchgate.net
Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| β-lactam C=O stretch (in Amoxicillin) | >1780 | Disappears upon degradation to diketopiperazine | nih.gov |
This table is interactive. Click on the headers to sort the data.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores (light-absorbing groups). The formation of this compound from amoxicillin can be monitored by changes in the UV spectrum. researchgate.net Amoxicillin itself typically exhibits absorption maxima around 192 nm and 262 nm. sielc.com The degradation to the diketopiperazine derivative can lead to shifts in these absorption bands or the appearance of new ones, reflecting the alteration of the chromophoric system. scialert.net For instance, the pyrazine (B50134) derivative formed from the reaction of amoxicillin with formaldehyde (B43269) shows a characteristic maximum absorption at 341 nm. scialert.net While not providing as detailed structural information as NMR, UV spectroscopy is a simple and useful tool for quantitative analysis and for monitoring the kinetics of the degradation process. globalresearchonline.netresearchgate.netbiomedres.us
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Method Validation and Performance Metrics in Research Applications
The validation of analytical methods is a critical process to ensure the reliability and accuracy of results for the determination of this compound. This process involves the systematic evaluation of several key performance characteristics as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH). akjournals.com High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the predominant technique for ADP analysis. nih.govulisboa.ptnih.gov
Method validation for ADP quantification typically encompasses the following parameters:
Specificity and Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the parent drug, amoxicillin, other degradation products like amoxicilloic acid, and matrix components. nih.govnih.gov Chromatographic techniques, particularly HPLC, are optimized to achieve baseline separation of ADP from these related substances. nih.gov The use of photodiode array (PDA) detectors can further aid in assessing peak purity. akjournals.com
Linearity: Linearity is established by analyzing a series of standards at different concentrations. The method's response should be directly proportional to the concentration of ADP over a defined range. For instance, a highly sensitive HPLC-UV method demonstrated linearity for amoxicillin (the parent compound of ADP) over a wide concentration range of 0.050 to 500 mg L⁻¹, with a correlation coefficient (R²) of 0.9999. oup.com Similarly, an HPLC-ESI/MS/MS method for amoxicillin and its metabolites, including ADP, showed desirable linearity with determination coefficients (r²) ranging from 0.9968 to 0.9999. nih.govresearchgate.net
Precision: Precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). akjournals.com It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy: Accuracy is determined by measuring the recovery of a known amount of ADP spiked into a sample matrix. For example, a study using HPLC-ESI/MS/MS for the analysis of amoxicillin and its metabolites in chicken tissues reported recoveries exceeding 75% at the limits of quantification and over 83% at higher concentrations. nih.govresearchgate.net Another study focusing on amoxicillin in wastewater reported a percentage recovery of 97.0 ± 1.6%. oup.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. akjournals.com For instance, one HPLC method for amoxicillin and its related substances reported LOD and LOQ values below 0.045% (w/w) and 0.086% (w/w), respectively. akjournals.com An HPLC-ESI/MS/MS method determined the LOD and LOQ for amoxicillin and its metabolites to be in the ranges of 0.10–2.20 µg/kg and 0.30–8.50 µg/kg, respectively. nih.govresearchgate.net In another study, the LOD and LOQ for amoxicillin were found to be 16 and 54 μg L⁻¹, respectively. oup.com
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and flow rate, providing an indication of its reliability during routine use. akjournals.comnih.gov
The following table summarizes the performance metrics from a validated HPLC-ESI/MS/MS method for the determination of amoxicillin and its metabolites, including ADP, in chicken tissues. nih.govresearchgate.net
| Analyte | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery at LOQ (%) |
| Amoxicillin (AMO) | 0.9999 | 0.10 | 0.30 | >75 |
| Amoxicilloic Acid (AMA) | 0.9985 | 2.20 | 8.50 | >75 |
| This compound (DIKETO) | 0.9968 | 0.50 | 1.50 | >75 |
| Ampicillin (B1664943) (AMP) | 0.9998 | 0.20 | 0.60 | >75 |
This table is based on data presented in a study by Li et al. (2019). nih.govresearchgate.net
Challenges in Analytical Detection and Discrimination from Other Byproducts
Despite the availability of advanced analytical techniques, the detection and quantification of this compound are not without challenges. These challenges primarily stem from the complexity of the sample matrices and the chemical similarity of ADP to other amoxicillin degradation products.
One of the main difficulties is the effective separation of ADP from other related substances, particularly amoxicilloic acid, which is another major degradation product. nih.gov Due to their similar polarities, these compounds can co-elute during chromatographic analysis, leading to inaccurate quantification. nih.gov Optimizing the mobile phase composition and gradient elution program is crucial to achieve adequate separation. nih.gov
The inherent instability of amoxicillin itself poses a challenge, as it can degrade to form ADP and other byproducts during sample collection, storage, and analysis. mdpi.comresearchgate.net This necessitates careful sample handling and storage conditions, often at low temperatures, to minimize in-vitro degradation.
Furthermore, the detection of ADP in complex matrices like wastewater or biological tissues can be hampered by matrix effects in LC-MS/MS analysis. nih.govresearchgate.netresearchgate.net Endogenous compounds in the matrix can interfere with the ionization of ADP, leading to ion suppression or enhancement and affecting the accuracy of quantification. researchgate.net To mitigate this, extensive sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often required to remove interfering substances. ulisboa.ptresearchgate.net
The structural similarity between ADP and other β-lactam degradation products also presents a challenge for selective detection. While mass spectrometry provides high selectivity, the fragmentation patterns of these related compounds can be similar, requiring careful optimization of MS/MS parameters (e.g., selection of precursor and product ions) to ensure unambiguous identification and quantification. nih.govmdpi.com The lack of commercially available certified reference standards for all degradation products can also complicate method development and validation. mdpi.comresearchgate.net
In environmental samples, the low concentrations of ADP can be challenging to detect. mdpi.com The short environmental half-life of amoxicillin means that its degradation products, including ADP, may be present at trace levels, requiring highly sensitive analytical methods with low detection limits. nih.govmdpi.comresearchgate.net
Biological Activities and Molecular Interactions of Amoxicillin Diketopiperazine
Evaluation of Residual Biological Activity
The transformation of amoxicillin (B794) into amoxicillin diketopiperazine significantly alters its biological profile, particularly its antibacterial properties.
Studies on Bacteriostatic or Bactericidal Properties
This compound is generally considered to be devoid of the antibacterial activity characteristic of its parent compound. fao.org Studies have consistently shown that the formation of the diketopiperazine ring from the β-lactam structure of amoxicillin leads to an inactivation of the molecule. nih.govbiorxiv.org This transformation results in a reduced bacteriostatic action against bacteria such as E. coli. nih.gov While some research refers to it as a metabolite with "residual activity," this activity is not antibacterial. nih.govbiorxiv.org The consensus in the scientific literature is that this compound does not possess clinically relevant bacteriostatic or bactericidal properties. fao.org
Enzymatic Activity or Inhibition Studies
The interaction of this compound with enzymes is primarily contextualized by its formation from amoxicillin. The degradation of amoxicillin can be facilitated by enzymes, such as peroxidases, in the presence of hydrogen peroxide. researchgate.netbrjac.com.brresearchgate.net However, specific studies focusing on the ability of this compound itself to inhibit or act as a substrate for enzymes are limited. The primary enzymatic relevance lies in the processes that lead to its creation, such as the action of bacterial β-lactamases on amoxicillin, which opens the β-lactam ring, a precursor step to its eventual cyclization. noaa.gov While diketopiperazines as a class of compounds are known for a wide range of biological activities, including enzyme inhibition, these general properties are not specifically attributed to this compound in the reviewed literature. mdpi.comnih.gov
Table 1: Summary of Biological Activity Findings for this compound
| Biological Property | Finding | Reference |
|---|---|---|
| Bacteriostatic/Bactericidal Activity | Generally recognized as having no antibacterial activity. Its formation leads to a reduced bacteriostatic action of the parent amoxicillin. | fao.orgnih.gov |
| Enzymatic Activity/Inhibition | No specific inhibitory activity has been prominently reported. It is a product of amoxicillin's degradation, which can be enzyme-mediated. | researchgate.netbrjac.com.br |
Molecular Interactions with Biological Macromolecules
The interaction of amoxicillin and its metabolites with proteins is crucial, particularly in the context of allergic reactions.
Mechanisms of Protein Haptenation and Adduct Formation
A critical aspect of β-lactam antibiotics is their ability to covalently bind to proteins, a process known as haptenation, which can trigger an immune response. nih.govbiorxiv.orgebi.ac.uk The formation of this compound is significant because it represents a pathway that reduces protein haptenation. nih.govbiorxiv.org
The mechanism often involves thiol-containing compounds like glutathione (B108866), which perform a nucleophilic attack on the amoxicillin molecule. nih.govbiorxiv.org This is followed by an internal rearrangement that leads to the formation of the stable six-membered diketopiperazine ring. nih.govbiorxiv.org This process is catalytic and can lead to the complete conversion of amoxicillin. nih.govbiorxiv.org By converting amoxicillin into the diketopiperazine form, the potential for the highly reactive β-lactam ring to form adducts with serum proteins, such as human serum albumin, is diminished. nih.govresearchgate.net This thiol-mediated transformation is specific to aminopenicillins like amoxicillin and ampicillin (B1664943) and does not occur with other β-lactams like benzylpenicillin. nih.gov
Influence on the Pharmacological Action of the Parent Amoxicillin
The formation of this compound directly and negatively influences the pharmacological action of amoxicillin. nih.govbiorxiv.org This conversion is an inactivation mechanism that reduces the concentration of the active antibiotic, thereby lowering its antibacterial potency. nih.govbiorxiv.org The cyclization process effectively removes amoxicillin from the system, preventing it from reaching its bacterial targets (penicillin-binding proteins) to inhibit cell wall synthesis. nih.govnoaa.gov Consequently, conditions that favor the formation of this compound, such as the presence of reducing agents, lead to a decrease in amoxicillin's efficacy. nih.gov
Table 2: Influence of Diketopiperazine Formation on Amoxicillin
| Factor | Effect on Amoxicillin | Mechanism | Reference |
|---|---|---|---|
| Formation of this compound | Reduces antibacterial efficacy. | Inactivation of the parent drug by converting the active β-lactam ring into a stable diketopiperazine structure. | nih.govbiorxiv.org |
| Formation of this compound | Decreases protein haptenation. | Provides an alternative reaction pathway for amoxicillin, reducing its availability to form covalent bonds with proteins. | nih.govresearchgate.net |
Ecological Relevance of this compound in the Environment
As a major and chemically stable degradation product of amoxicillin, this compound holds significant ecological relevance. researchgate.nettandfonline.com Its stability contrasts with the short half-life of the parent compound in aquatic environments. tandfonline.comnih.gov Studies have confirmed the presence of this compound in wastewater treatment plant effluents and even in river water and groundwater. tandfonline.comnih.govmdpi.com
The presence of this metabolite in the environment is a concern for two primary reasons. First, like other penicillins and their degradation products, it has the potential to elicit allergic reactions in individuals who consume contaminated water or food products. tandfonline.comnih.gov Second, there is a possibility that such degradation products could be more persistent and potentially more hazardous than the original amoxicillin compound, although specific toxicity data on the diketopiperazine is still emerging. mdpi.comresearchgate.net While some studies did not detect it in their specific water samples, its confirmed presence in others highlights the need for its inclusion in environmental monitoring programs for antibiotic residues. tandfonline.commdpi.com
Occurrence in Aquatic Environments (e.g., Wastewater, Groundwater, River Water)
This compound (AMX-DKP) is a significant transformation product of the widely used antibiotic amoxicillin and has been detected in various aquatic compartments. Its presence is primarily linked to the discharge of treated and untreated wastewater.
Wastewater and Effluents: Studies have consistently identified AMX-DKP in wastewater treatment plant (WWTP) influents and effluents. One of the first studies to unequivocally prove its occurrence detected it in all 18 wastewater and effluent samples analyzed. Current time information in Pittsburgh, PA, US.nih.gov While quantification was not performed in that initial study, subsequent research has reported its presence at various concentrations. For instance, in Italy, amoxicillin and its diketopiperazine derivative were found in three out of eight WWTPs, with concentrations of the parent compound and its transformation products reaching up to 120 ng/L in Palermo. scispace.com Another study noted that amoxicillin can degrade by 75% in wastewater over a week, with AMX-DKP being a major resulting product. mdpi.com This highlights the importance of monitoring not just the parent antibiotic but also its persistent degradation products in wastewater discharges.
Groundwater: The contamination of groundwater with AMX-DKP has also been confirmed. In a study investigating a well located beneath agricultural fields irrigated with secondary effluent, AMX-DKP (referred to as ADP8/9) was the only amoxicillin degradation product detected in the groundwater, at a concentration of 0.03 µg/L. nih.govnoaa.gov This finding is significant as it demonstrates the potential for this stable transformation product to leach through soil and contaminate groundwater resources, which are often used for drinking water. noaa.gov
River Water: The presence of AMX-DKP extends to surface waters such as rivers. It has been confirmed in river water samples in Spain, indicating its persistence after being discharged from WWTPs into the wider aquatic environment. mdpi.com The detection in river systems underscores the compound's mobility and stability in natural water bodies.
Table 1: Reported Detections of this compound in Aquatic Environments
| Water Source | Location | Detected Concentration | Reference(s) |
|---|---|---|---|
| Wastewater Effluent | Israel | Detected (not quantified) | Current time information in Pittsburgh, PA, US.nih.gov |
| Secondary Effluent | Israel | 0.5 µg/L | nih.govnoaa.gov |
| Groundwater | Israel | 0.03 µg/L | nih.govnoaa.gov |
| River Water | Spain | Confirmed (not quantified) | mdpi.com |
Persistence and Environmental Transformation Processes in Natural Systems
This compound is not directly released into the environment but is formed from its parent compound, amoxicillin. The primary transformation pathway involves the hydrolysis of the β-lactam ring in amoxicillin, which is highly reactive and unstable in aqueous environments. mdpi.com This initial hydrolysis step forms amoxicillin penicilloic acid. noaa.gov
Following this, AMX-DKP is formed through an intramolecular cyclization reaction of the amoxicillin molecule, which involves the removal of a water molecule to create a new, stable six-membered ring. mdpi.comresearchgate.net This process is one of the main degradation pathways for amoxicillin, particularly under neutral to alkaline conditions (pH 7 or 8). noaa.gov The formation of this diketopiperazine structure results in the loss of the original antibacterial activity associated with the β-lactam ring. mdpi.com
However, the resulting AMX-DKP molecule is chemically stable and more persistent in the environment than the parent amoxicillin. Current time information in Pittsburgh, PA, US.nih.govmdpi.com Its stability means it is less susceptible to further rapid degradation, allowing it to persist during wastewater treatment and in natural aquatic systems. researchgate.netrepec.org This persistence is a key factor in its detection in various environmental compartments, from wastewater effluent to groundwater and rivers. nih.govmdpi.comresearchgate.net The transformation from the unstable parent drug to this more robust degradation product is a critical process in understanding the environmental fate of amoxicillin. mdpi.comacs.orgnih.gov
Ecotoxicological Implications on Microorganisms and Aquatic Life
While the formation of this compound leads to a loss of the specific antibacterial activity of the parent compound, its environmental presence is not without ecological consequence. mdpi.com Several studies suggest that the degradation products of amoxicillin, including AMX-DKP, can be more persistent and potentially more hazardous than amoxicillin itself. mdpi.comresearchgate.netrepec.org
Ecotoxicity studies have begun to investigate the impact of these transformation products. In studies of anaerobic degradation of amoxicillin, AMX-DKP was identified as a major byproduct. nih.govresearchgate.net The resulting effluent, containing a mixture of these byproducts, showed inhibitory effects on aquatic organisms. Tests revealed that the effluent inhibited the bioluminescence of the bacterium Aliivibrio fischeri and the growth of the green algae Raphidocelis subcapitata. nih.govresearchgate.net Specifically, a continuous reduction in bioluminescence of up to 88.8% was observed in A. fischeri, which was associated with the accumulation of byproducts like AMX-DKP. nih.gov
This indicates that while the specific mode of action of the parent antibiotic is lost, the transformation products can exert different toxic effects on non-target aquatic species. The concern is that these compounds may disrupt microbial communities and affect organisms at different trophic levels, potentially leading to ecological imbalance. researchgate.netresearchgate.net The persistence of AMX-DKP means that aquatic ecosystems can be exposed to it for extended periods, yet there is still a significant lack of knowledge regarding its chronic effects on aquatic life. noaa.gov
Comparative Analysis with Broader Diketopiperazine Biological Activities (General Class)
This compound is a member of the vast and structurally diverse class of compounds known as 2,5-diketopiperazines (DKPs). These molecules, which are the smallest class of cyclic peptides, are abundant in nature and are synthesized by a wide array of organisms, including bacteria, fungi, and marine life. researchgate.netwikipedia.org Unlike AMX-DKP, which is a synthetic byproduct, most naturally occurring DKPs exhibit a remarkable range of potent biological activities. researchgate.net
The DKP scaffold, a stable six-membered ring, is considered an important pharmacophore, making this class of compounds attractive for drug discovery. nih.govnih.gov They are known to possess significant antimicrobial (antibacterial and antifungal), antiviral, and antitumor properties. scispace.comresearchgate.netacs.orgmagtech.com.cn For example, certain DKPs isolated from marine organisms have shown efficacy against cancer cell lines and pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org
Furthermore, the biological activities of DKPs extend to immunomodulatory, antioxidant, and insecticidal effects. acs.orgmagtech.com.cn Some DKP derivatives have been investigated as vascular-disrupting agents for cancer therapy and as brain shuttles to deliver drugs across the blood-brain barrier. mdpi.comnih.gov This broad spectrum of bioactivity contrasts sharply with this compound, which is primarily considered an environmental transformation product that has lost the therapeutic activity of its parent compound. The key difference lies in their origin and structure; while natural DKPs are evolved products of biosynthesis with specific biological targets, AMX-DKP is the result of the chemical degradation of a synthetic antibiotic.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Amoxicillin |
| This compound (AMX-DKP) |
| Amoxicillin Penicilloic Acid |
| 3-(4-hydroxyphenyl)pyrazinol |
| Amoxicillin Penilloic Acid |
| Phenylahistin |
Controlled Synthesis and Reference Material Generation for Research
Laboratory Synthetic Routes for Amoxicillin (B794) Diketopiperazine
Amoxicillin diketopiperazine, also known as Amoxicillin Impurity C, is a degradation product of amoxicillin. globalresearchonline.net Its synthesis in the laboratory is essential for obtaining a pure reference standard. One common synthetic route involves the degradation of amoxicillin under specific pH and temperature conditions. globalresearchonline.net
A reported laboratory synthesis involves dissolving amoxicillin in water at room temperature. The pH of the solution is adjusted to approximately 9.5 with a sodium hydroxide (B78521) solution. The reaction mixture is then stirred for an hour at room temperature, followed by heating to 50°C for several hours. Subsequently, the pH is adjusted to 3.0 with hydrochloric acid, and the mixture is stirred for another couple of hours at room temperature to facilitate the formation of this compound. globalresearchonline.net This process offers advantages such as a straightforward work-up, high yields, and fast reaction rates. globalresearchonline.net
The resulting synthesized impurity can be characterized using various analytical techniques, including:
Fourier-Transform Infrared Spectroscopy (FTIR) globalresearchonline.net
Proton Nuclear Magnetic Resonance (1H-NMR) globalresearchonline.net
Mass Spectrometry globalresearchonline.net
Elemental Analysis globalresearchonline.net
Preparation of Isomeric Forms for Mechanistic and Analytical Studies
This compound can exist in different isomeric forms. The preparation and separation of these isomers are important for understanding the degradation pathways of amoxicillin and for developing stereospecific analytical methods. The formation of diketopiperazines often involves cyclization reactions that can lead to diastereomers. mdpi.combohrium.com
The stereochemistry of the diketopiperazine is influenced by the stereochemistry of the starting material, amoxicillin, which has multiple chiral centers. The cyclization process can sometimes lead to epimerization at certain positions, resulting in a mixture of isomers. mdpi.com
The separation of these isomers can often be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), particularly with reverse-phase columns. mdpi.com The different polarities of the cis and trans isomers can allow for their separation. mdpi.com The characterization of the individual isomers typically involves advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm their stereochemistry. mdpi.com
Studies have shown that the stability of these isomers can be pH-dependent, with some isomers being more prone to epimerization under certain conditions. mdpi.comresearchgate.net For instance, under mild basic conditions, one isomer might convert into another. mdpi.com Understanding these transformations is crucial for accurately profiling impurities in amoxicillin samples.
Application in Impurity Profiling Research and Analytical Standard Development
This compound is a critical reference standard for impurity profiling of amoxicillin. axios-research.comveeprho.com Regulatory bodies like the FDA and EMA mandate thorough impurity profiling for drug substances and products to ensure their quality, safety, and efficacy. axios-research.com The presence of impurities, even in small amounts, can potentially impact the drug's properties. axios-research.com
The availability of pure this compound as a certified reference material (CRM) is essential for several analytical applications: sigmaaldrich.com
Method Development: It is used to develop and validate analytical methods, such as HPLC, for the accurate quantification of this specific impurity in amoxicillin. axios-research.com
Release Testing: Pharmaceutical manufacturers use it as a standard to ensure that batches of amoxicillin meet the stringent purity requirements set by pharmacopoeias before they are released to the market. sigmaaldrich.com
Stability Studies: It helps in monitoring the degradation of amoxicillin under various storage conditions, as amoxicillin can degrade to form this compound over time. axios-research.com
Certified reference materials for this compound are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability. sigmaaldrich.com These standards are traceable to primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP). sigmaaldrich.com
Computational and Theoretical Investigations on Amoxicillin Diketopiperazine
Molecular Modeling of Formation and Degradation Pathways
Molecular modeling techniques are instrumental in elucidating the complex chemical transformations that lead to the formation of amoxicillin (B794) diketopiperazine from its parent compound, amoxicillin. The primary degradation pathway involves an intramolecular cyclization reaction. mdpi.com
The process begins with the hydrolysis of the strained β-lactam ring in the amoxicillin molecule. researchgate.net This initial step leads to the formation of an intermediate known as amoxicillin penicilloic acid. mdpi.comresearchgate.netresearchgate.net Computational models show that this penicilloic acid derivative is not stable and can undergo further transformations. One of these transformations is a dehydration and cyclization process. researchgate.netresearchgate.netresearchgate.net In this key step, the amino group from the side chain attacks the carboxylic acid group formed from the opened β-lactam ring, leading to the removal of a water molecule and the formation of a new, stable six-membered diketopiperazine ring. mdpi.comresearchgate.net This pathway, resulting in amoxicillin diketopiperazine, is a major route for amoxicillin degradation. mdpi.com
Computational simulations of this pathway allow researchers to map the potential energy surface of the reaction, identify transition states, and calculate the energy barriers associated with each step. This provides a detailed, dynamic view of how the transformation occurs, complementing experimental findings from techniques like mass spectrometry and NMR. researchgate.netmdpi.com
Table 1: Modeled Formation Pathway of this compound This table outlines the principal steps in the transformation of amoxicillin to this compound as investigated by computational models.
| Step | Reactant | Key Transformation | Product | Computational Focus |
|---|---|---|---|---|
| 1 | Amoxicillin | Nucleophilic attack by water on the β-lactam ring | Amoxicillin Penicilloic Acid | Modeling the hydrolysis and ring-opening of the strained β-lactam. mdpi.comresearchgate.net |
| 2 | Amoxicillin Penicilloic Acid | Intramolecular nucleophilic attack and dehydration | This compound | Simulating the cyclization mechanism, transition state energy, and water molecule elimination. mdpi.comresearchgate.net |
Quantum Chemical Calculations for Stability and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties, stability, and reactivity of this compound. These methods provide a fundamental understanding of the molecule's behavior based on its electronic structure. nih.gov
DFT calculations can determine the optimized geometry of the molecule, revealing the most stable three-dimensional conformation. bsu.edu.az For diketopiperazines, studies have explored the potential energy surface to identify stable conformers, such as boat or chair configurations, which influences their properties. acs.org The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.
Other quantum chemical parameters, such as global hardness, softness, and chemical potential, are also calculated to provide a more detailed reactivity profile. These theoretical calculations help predict which parts of the this compound molecule are most likely to participate in chemical reactions, such as interactions with biological molecules or further degradation. rsc.org
Table 2: Theoretical Parameters for Stability and Reactivity Analysis This table presents typical quantum chemical descriptors calculated to predict the stability and reactivity of a molecule like this compound.
| Parameter | Symbol | Significance | Implication for this compound |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |
| Energy Gap | ΔE = ELUMO - EHOMO | Difference in energy between HOMO and LUMO. | Indicates kinetic stability and chemical reactivity; a larger gap suggests higher stability. |
| Global Hardness | η | Resistance to change in electron distribution. | A higher value indicates greater stability. |
| Global Softness | S | Reciprocal of hardness; measure of reactivity. | A higher value indicates greater reactivity. |
| Chemical Potential | μ | "Escaping tendency" of electrons from a system. | Relates to the molecule's overall reactivity in chemical transformations. |
In Silico Studies of Molecular Interactions
In silico methods, especially molecular docking and molecular dynamics (MD) simulations, are essential for studying how this compound interacts with biological macromolecules, such as proteins and enzymes. mdpi.commonash.edu These computational techniques simulate the binding process between a ligand (this compound) and a target protein at the atomic level. nih.gov
In a typical molecular docking study, the 3D structure of this compound is placed into the binding site of a target protein. mdpi.comnarraj.org The simulation then calculates the most favorable binding pose and estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.commonash.edu A lower binding energy suggests a more stable and stronger interaction. monash.edu These simulations also identify specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.commdpi.com
Molecular dynamics simulations can further explore the stability of this complex over time, providing insights into conformational changes in both the ligand and the protein upon binding. researchgate.netresearchgate.net For instance, in silico studies on various diketopiperazine compounds have been used to model their interactions with bacterial enzymes or membrane components, helping to explain their biological effects or lack thereof. nih.govmdpi.com Such studies are crucial for understanding the potential biological relevance of amoxicillin degradation products.
Table 3: Example of In Silico Molecular Docking Results This table shows hypothetical molecular docking data for this compound against a bacterial enzyme target, illustrating the types of insights gained from such studies.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Penicillin-Binding Protein (e.g., 3OCL) | -6.8 | Serine (Ser307), Threonine (Thr500) | Hydrogen Bond |
| Alanine (Ala502), Leucine (Leu325) | Hydrophobic Interaction | ||
| Tyrosine (Tyr159) | π-π Stacking | ||
| β-Lactamase (e.g., 1XPB) | -5.9 | Arginine (Arg244), Serine (Ser70) | Hydrogen Bond |
| Valine (Val216), Isoleucine (Ile105) | Hydrophobic Interaction |
Future Research Directions and Translational Perspectives
Elucidation of Novel Transformation Pathways under Diverse Conditions
Amoxicillin (B794) diketopiperazine is formed from amoxicillin through several transformation pathways, primarily involving intramolecular cyclization. mdpi.com Future research must aim to uncover novel transformation routes beyond the currently understood mechanisms.
One principal pathway is hydrolysis, where the strained β-lactam ring of amoxicillin is opened by a water molecule, forming amoxicilloic acid. researchgate.netnoaa.gov This intermediate can then undergo internal condensation, losing a water molecule to form the stable six-membered ring of amoxicillin diketopiperazine. mdpi.comresearchgate.net This process is notably pH-dependent; the formation of diketopiperazine is favored at higher pH levels (7 or 8), while lower pH conditions (around 5) may favor other degradation products. noaa.gov Studies have demonstrated that adjusting an aqueous solution of amoxicillin to a pH of 9.5 and heating it can be used to synthesize this compound. globalresearchonline.net
Another identified pathway involves thiol-containing compounds such as glutathione (B108866) and N-acetyl-L-cysteine. nih.govbiorxiv.org These compounds can perform a nucleophilic attack on the amoxicillin molecule, which is followed by an internal rearrangement that leads to the formation of this compound. nih.govbiorxiv.org This catalytic process is specific to aminopenicillins like amoxicillin and ampicillin (B1664943) and does not occur with other β-lactam antibiotics like benzylpenicillin. nih.gov
Photolysis, or degradation by light, is another abiotic process that can transform amoxicillin. mdpi.com However, amoxicillin itself is relatively resistant to photolytic transformation at wavelengths above 300 nm, which is the typical range of sunlight reaching surface waters. mdpi.com Despite this, photocatalysis, especially in the presence of minerals or other substances, can facilitate degradation. mdpi.com
Future investigations should focus on the influence of complex environmental matrices on these transformations. This includes the role of various minerals, dissolved organic matter, and microbial activity in catalyzing or inhibiting the formation of this compound. mdpi.com For instance, the presence of magnesium oxide has been shown to partially degrade amoxicillin into amoxicilloic acid and this compound. researchgate.net Understanding these interactions is crucial for predicting the prevalence of this compound in different ecosystems.
| Transformation Pathway | Conditions/Catalysts | Resulting Product |
| Hydrolysis & Intramolecular Condensation | Aqueous environment, pH dependent (favored at pH 7-8). noaa.gov | This compound mdpi.comresearchgate.net |
| Thiol-Catalyzed Cyclization | Presence of thiol-containing compounds (e.g., glutathione, dithiothreitol). nih.govbiorxiv.org | This compound nih.govbiorxiv.org |
| Photocatalysis | Presence of light and photocatalytic surfaces (e.g., minerals). mdpi.com | Various degradation products, including potential for diketopiperazine formation. mdpi.com |
| Chemical Degradation | Presence of certain chemical species (e.g., Magnesium Oxide). researchgate.net | This compound and Amoxicilloic Acid. researchgate.net |
Development of Advanced Methodologies for Environmental Monitoring and Fate Prediction
The infrequent detection of amoxicillin in environmental samples, despite its high usage, is partly attributed to its rapid transformation into products like this compound. mdpi.com This highlights the need for robust analytical methods capable of detecting not just the parent compound but also its key transformation products.
Current advanced methodologies primarily rely on liquid chromatography coupled with mass spectrometry. High-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (MS/MS) has been successfully used to detect and quantify this compound in wastewater and effluent samples. nih.govtandfonline.com This technique allowed for the first definitive proof of its occurrence in such environmental matrices. nih.gov
Further advancements include the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-ToF-MS). researchgate.netmdpi.com These methods provide high sensitivity and accurate mass measurements, enabling the identification of degradation products even without commercial standards. mdpi.com A key feature for analysis is that while this compound has the same mass-to-charge ratio (m/z) as its parent compound, it elutes at a different retention time in chromatographic systems, allowing for their distinct identification. mdpi.com
Despite these advances, challenges remain. The matrix effects in complex samples like industrial and urban wastewater can reduce the efficiency of sample preparation techniques like solid-phase extraction, impacting detection limits. researchgate.net Future research should focus on developing more resilient extraction and cleanup methods and creating certified reference standards for this compound to improve quantification accuracy. tandfonline.com Predictive models for its environmental fate could be enhanced by integrating data from these advanced monitoring techniques with studies on its transformation kinetics under various environmental conditions. mdpi.com
| Analytical Technique | Sample Type | Key Findings |
| HPLC-MS/MS | Wastewater, Effluent. nih.govtandfonline.com | Repeatedly detected in all tested wastewater and effluent samples, confirming its environmental presence. nih.gov |
| UPLC-HRMS (Q-ToF-MS) | Surface water, Wastewater. researchgate.netmdpi.com | Identified major degradation mechanisms and allowed for baseline separation from the parent amoxicillin. mdpi.com |
| Solid-Phase Extraction (SPE) LC-MS/MS | Industrial and Urban Wastewater. researchgate.net | Detected various antibiotics but noted that matrix components can reduce preconcentration efficiency. researchgate.net |
Investigation of Long-Term Ecological Impacts and Transformation Product Cascades
The transformation of amoxicillin into this compound is a critical aspect of its environmental risk profile, as degradation products can be more persistent and hazardous than the parent compound. mdpi.com While the hydrolysis of the β-lactam ring leads to a loss of antibiotic activity, the resulting transformation products warrant investigation for their own ecological effects. mdpi.comresearchgate.net
This compound is considered a more chemically stable form of amoxicillin. nih.gov Its persistence means it could have prolonged interactions with non-target organisms in the environment. tandfonline.com A significant concern is the potential for degradation products to retain allergenic properties. researchgate.net The diketopiperazine structure, formed from amoxicilloic acid, may contribute to allergic reactions in individuals sensitive to penicillins who are exposed through contaminated water or food. researchgate.nettandfonline.com
The concept of "transformation product cascades" is highly relevant. This compound itself can be part of a more complex degradation sequence. researchgate.net For example, studies have identified further transformation products that may arise from this compound or its precursors, leading to a cascade of different chemical species in the environment. researchgate.net Research has shown that while some degradation processes reduce the toxicity of amoxicillin, others can lead to byproducts with greater toxicity to aquatic organisms like Daphnia magna. noaa.gov
Future research must systematically evaluate the chronic toxicity of this compound on a range of aquatic organisms representing different trophic levels. researchgate.net This includes assessing its potential to bioaccumulate in organisms like fish, which could lead to human exposure through the food chain. researchgate.net Long-term studies are essential to understand if continuous, low-level exposure to this transformation product exerts selective pressure for antibiotic resistance or causes subtle but significant ecological imbalances. researchgate.net
Exploration of Structure-Activity Relationships for Residual Biological Effects
While the formation of this compound involves the cleavage of the antibacterial pharmacophore (the β-lactam ring), the resulting molecule is not necessarily inert. mdpi.comresearchgate.net Research indicates that it possesses "residual activity," though this is less potent than the parent antibiotic. nih.govbiorxiv.org A critical area for future research is to define the nature and extent of this residual activity by exploring its structure-activity relationships.
Diketopiperazines as a chemical class are known for their diverse biological activities, including antitumor, antiviral, antifungal, and antibacterial properties. nih.govmdpi.com They possess a stable, conformationally constrained six-membered ring that serves as an important pharmacophore for interacting with biological targets. mdpi.commdpi.com Some diketopiperazines are known to modulate quorum-sensing systems in bacteria, which are involved in cell-to-cell communication and biofilm formation. nih.gov This raises the question of whether this compound could interfere with microbial signaling pathways even without direct bactericidal effects.
Structure-activity relationship studies on other diketopiperazines have shown that modifications to the side chains attached to the core ring can dramatically alter biological effects, including cytotoxicity and receptor binding. mdpi.comjst.go.jp For this compound, the key structural features are the thiazolidine-4-carboxylic acid moiety and the p-hydroxyphenyl group. globalresearchonline.net Research should focus on how these specific substituents interact with biological macromolecules. Investigating whether this compound can bind to penicillin-binding proteins or other bacterial or eukaryotic targets, even weakly, would clarify its potential to exert subtle biological or toxicological effects. Understanding these relationships is vital for a complete risk assessment of amoxicillin's environmental presence. mdpi.com
Q & A
Q. What experimental factors influence the formation of amoxicillin diketopiperazine during amoxicillin degradation?
this compound formation is influenced by concentration, temperature, and storage duration. Studies demonstrate that degradation accelerates at higher concentrations (e.g., 250 mg/mL) and elevated temperatures (e.g., 37°C), with time-dependent degradation kinetics. Stability is optimal at 25 mg/mL, stored ≤12 hours at 22±4°C or ≤24 hours at 4–8°C . Analytical methods like HPLC-UV and high-resolution mass spectrometry (HRMS) are critical for quantifying degradation rates and identifying byproducts.
Q. Which analytical methods are recommended for detecting and quantifying this compound in biological samples?
- UPLC-MS/MS : Validated for recovery and precision in rat tissue samples, achieving a limit of quantification (LOQ) of 25 ng/g .
- HPLC-UV : Fully validated for stability studies, detecting ≥90% amoxicillin remaining under optimized storage conditions .
- HRMS : Identifies exact mass (366.1124 m/z) and fragmentation patterns (e.g., 160.0426/114.0374 m/z) to distinguish diketopiperazine from other degradation products .
Q. What are the primary degradation pathways leading to this compound formation?
Diketopiperazine arises from intramolecular cyclization of penicilloic acid, a primary amoxicillin degradation product. This involves the loss of a water molecule and structural rearrangement, often accelerated by thiol-containing compounds (e.g., glutathione) via catalytic cyclization . Pathway elucidation relies on HRMS and comparative analysis with synthetic standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound, such as antimicrobial effects versus inactivity?
Discrepancies arise from differing experimental models:
- Inactivity : Clinical studies confirm no antimicrobial activity, as diketopiperazine lacks the β-lactam ring essential for bacterial target binding .
- Theoretical activity : Molecular docking studies suggest potential interactions with Staphylococcus aureus dehydrosqualene synthase, but these are not validated in vitro . Resolution requires standardized bioassays (e.g., MIC determinations) and comparative pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. What are the implications of diketopiperazine accumulation in tissues, and how can this be modeled in pharmacokinetic studies?
Diketopiperazine accumulates in tissues (e.g., kidneys) due to slower elimination than amoxicillin, raising toxicity concerns. In pigs, amoxicilloic acid (a related byproduct) persists at higher concentrations than the parent drug, suggesting similar risks for diketopiperazine . Toxicokinetic models should integrate:
- LC-MS/MS tissue quantification (LOQ: 25 ng/g) .
- Allergenicity assays : Diketopiperazine shares epitopes with amoxicillin, potentially triggering cross-reactive hypersensitivity .
Q. How do structural characterization techniques differentiate this compound from other degradation products?
- HRMS : Precise mass (366.1124 m/z) and fragmentation ions (160.0426/114.0374 m/z) distinguish it from amoxicilloic acid (384.1223 m/z) .
- IR spectroscopy : Differentiates diketopiperazine’s cyclic dipeptide structure from oxazolone derivatives via unique C=O and N-H stretching frequencies .
- NMR : Resolves diastereomeric mixtures (e.g., CAS 94659-47-9) through distinct proton coupling patterns .
Q. How does thiol-mediated cyclization influence the formation of this compound and its subsequent protein interactions?
Thiols (e.g., glutathione) catalyze diketopiperazine formation via nucleophilic attack on the β-lactam ring, reducing protein haptenation (a trigger for allergic reactions). This process decreases amoxicillin’s bacteriostatic potency by 40–60% in vitro. Methodological insights include:
- SDS-PAGE/Western blotting : Quantifies reduced amoxicillin-protein adducts .
- Redox modulation : Inhibiting glutathione synthesis in cellular models alters diketopiperazine accumulation .
Q. What role do computational models play in predicting the stability and reactivity of this compound in physiological conditions?
- QSAR models : Predict oxidative reactivity (e.g., susceptibility to CYP450 enzymes) based on hydrophobic interactions and halogen substituent effects .
- Machine learning : Optimizes biocatalytic pathways for diketopiperazine synthesis, as demonstrated in cascade reactions for related compounds .
- Molecular dynamics : Simulates diketopiperazine-protein binding to assess allergenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
